Cas no 491640-71-2 (N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a specialized organic compound featuring a benzothiazole sulfonamide core linked to a chloro-fluorophenyl acetamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both sulfonamide and halogenated aromatic groups suggests possible applications in developing enzyme inhibitors or receptor modulators. The compound’s high purity and well-defined stereochemistry make it suitable for research in drug discovery and mechanistic studies. Its stability under standard laboratory conditions ensures reliable performance in synthetic workflows. Further investigation may explore its pharmacological or agrochemical relevance.
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide structure
491640-71-2 structure
Product name:N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS No:491640-71-2
MF:C15H10ClFN2O4S
MW:368.767304897308
CID:5331654

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
    • N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
    • Oprea1_516774
    • STL073975
    • N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
    • N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
    • Inchi: 1S/C15H10ClFN2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20)
    • InChI Key: HYULWJCGLRUHLV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)NC(CN1C(C2C=CC=CC=2S1(=O)=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 624
  • XLogP3: 2.2
  • Topological Polar Surface Area: 91.9

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-1362-25mg
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
25mg
$109.0 2023-09-07
Life Chemicals
F6609-1362-30mg
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
30mg
$119.0 2023-09-07
Life Chemicals
F6609-1362-3mg
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
3mg
$63.0 2023-09-07
Life Chemicals
F6609-1362-40mg
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
40mg
$140.0 2023-09-07
Life Chemicals
F6609-1362-10μmol
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-1362-15mg
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
15mg
$89.0 2023-09-07
Life Chemicals
F6609-1362-75mg
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
75mg
$208.0 2023-09-07
Life Chemicals
F6609-1362-2μmol
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-1362-20μmol
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-1362-5mg
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
491640-71-2
5mg
$69.0 2023-09-07

Additional information on N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetamide: A Comprehensive Overview

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetamide, commonly referenced by its CAS number 491640-71-2, is a complex organic compound with significant applications in various chemical and pharmaceutical industries. This compound is notable for its unique structure and versatile functional groups, which contribute to its wide range of potential uses. The molecule consists of a benzothiazole ring system fused with an acetamide group and substituted with chlorine and fluorine atoms on the aromatic ring. These substituents not only enhance the compound's stability but also impart specific electronic properties that make it highly valuable in research and development.

The benzothiazole moiety in this compound is a key structural feature that has been extensively studied for its role in various chemical reactions. Recent studies have highlighted the importance of benzothiazole derivatives in the synthesis of advanced materials, such as coordination polymers and metalloorganic frameworks. The presence of the acetamide group further enhances the compound's reactivity and solubility properties, making it a preferred choice for researchers in drug discovery and material science.

One of the most recent advancements involving this compound is its application in the development of novel antibiotics. Researchers have found that the combination of chlorine and fluorine substituents on the aromatic ring significantly improves the compound's ability to inhibit bacterial growth without causing toxicity to human cells. This discovery has opened new avenues for combating antibiotic resistance, a pressing global health issue.

In addition to its biological applications, this compound has also been explored for its potential in electronic materials. The benzothiazole core has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have demonstrated that incorporating this compound into OLED structures can enhance device efficiency and stability under high operational conditions.

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The process typically begins with the preparation of the benzothiazole derivative through cyclization reactions followed by acylation to introduce the acetamide group. The substitution pattern on the aromatic ring is critical for achieving the desired properties of the final product.

From an environmental perspective, this compound has been evaluated for its biodegradability and potential ecological impact. Studies indicate that under controlled conditions, the compound undergoes gradual degradation through microbial action without releasing toxic byproducts. This makes it a more sustainable option compared to other similar compounds that may persist longer in the environment.

In conclusion, N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetamide (CAS No: 491640-71

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